molecular formula C18H28BrNO2 B000186 Dextromethorphan hydrobromide CAS No. 6700-34-1

Dextromethorphan hydrobromide

カタログ番号 B000186
CAS番号: 6700-34-1
分子量: 370.3 g/mol
InChIキー: MKXZASYAUGDDCJ-NJAFHUGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of dextromethorphan hydrobromide involves complex organic chemistry techniques. Although specific details of its commercial synthesis are proprietary and not widely published, it generally involves the methylation of levorphanol, a process that transforms this opioid analgesic into a non-opioid, non-addictive cough suppressant. The synthesis process is critical for ensuring the purity and efficacy of the final product.

Molecular Structure Analysis

Dextromethorphan hydrobromide is a dextrorotatory morphinan compound with a distinct molecular structure that contributes to its pharmacological activities. Its molecular structure includes a cyclohexane ring, a partially saturated morphinan framework, and an ether linkage, distinguishing it from opioid analgesics. This structure is responsible for its ability to bind to NMDA receptors and sigma-1 receptors, contributing to its effects on the central nervous system.

Chemical Reactions and Properties

Dextromethorphan undergoes extensive metabolism in the liver, primarily through the actions of cytochrome P450 enzymes. Its major metabolic pathway includes sequential O-demethylation to its active metabolite, dextrorphan, and N-demethylation to 3-hydroxymorphinan. These metabolic reactions are influenced by genetic variations in metabolizing enzymes, leading to significant inter-individual variability in the pharmacokinetics and pharmacodynamics of dextromethorphan.

Physical Properties Analysis

As a hydrobromide salt, dextromethorphan hydrobromide is highly soluble in water, which facilitates its formulation into various oral dosage forms, including syrups, tablets, and capsules. Its physical state at room temperature is a white, crystalline powder. The hydrobromide component enhances its stability and bioavailability when administered orally.

Chemical Properties Analysis

Dextromethorphan hydrobromide exhibits basic chemical properties characteristic of tertiary amines. It can form salts with acids, which is utilized in its formulation as a hydrobromide salt to improve its pharmacokinetic profile. Its chemical stability and solubility are key factors in its effectiveness as a cough suppressant.

For detailed information on the synthesis, molecular structure, chemical reactions, and properties of dextromethorphan hydrobromide, the following references provide a comprehensive overview of the current scientific understanding:

  • Silva, A. R. A. C., & Dinis-Oliveira, R. J. (2020). Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects. Drug Metabolism Reviews, 52(2), 258-282. Link to the source.

  • Musacchio, J., Klein, M., & Canoll, P. (1989). Dextromethorphan and sigma ligands: common sites but diverse effects. Life Sciences, 45(19), 1721-1732. Link to the source.

科学的研究の応用

Antitussive in Over-The-Counter Medicines

  • Application Summary : Dextromethorphan hydrobromide (DM) is widely used as an antitussive in over-the-counter (OTC) cough/cold medicines for both adults and children .
  • Methods of Application : DM is administered orally in syrup form. The dosage varies based on age and weight .
  • Results : A study found that a single dose of DM was safe and well-tolerated in children and adolescents. The pharmacokinetic profile of DM and its active metabolite, dextrorphan (DP), was determined for the first time in this population .

Treatment of Pseudobulbar Affect

  • Application Summary : The combination of dextromethorphan and quinidine has been shown to alleviate the symptoms of pseudobulbar affect, which includes involuntary laughing and crying in patients with multiple sclerosis, amyotrophic lateral sclerosis, and other neurologic diseases .
  • Methods of Application : The combination drug of dextromethorphan and quinidine is administered orally .
  • Results : The combination drug was approved for this use by the US Food and Drug Administration in 2010 .

Pharmaceutical Raw Material

  • Application Summary : Dextromethorphan hydrobromide is used as a pharmaceutical raw material .
  • Methods of Application : It is added to other preparations to help treat pain and a variety of other disturbances .
  • Results : The specific outcomes of this application are not provided in the source .

Adjunct Therapy in Major Depressive Disorder

  • Application Summary : Dextromethorphan has been repurposed as an adjunct therapy in patients with major depressive disorder .
  • Methods of Application : Patients in the test group received dextromethorphan 30 mg once daily as an add-on to ongoing selective serotonin reuptake inhibitor (SSRI) treatment for 8 weeks .
  • Results : The study found that add-on therapy to conventional antidepressant medications may lead to better therapeutic outcomes .

Combination with Bupropion for Major Depressive Disorder

  • Application Summary : Dextromethorphan combined with bupropion has been used to treat major depressive disorder .
  • Methods of Application : The combination drug is administered orally .
  • Results : The combination of dextromethorphan and bupropion was significantly more effective than placebo in improving the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at all time points assessed .

Stability Indicating and LCMS Compatible Method

  • Application Summary : Dextromethorphan hydrobromide is used in the development and validation of a stability indicating and LCMS compatible method .
  • Methods of Application : The method accuracy was evaluated by spiking DHB and its seven impurities at 50,100 and 150% w/w and calculating the % of recovery .
  • Results : The specific outcomes of this application are not provided in the source .

Treatment of Dementia or Parkinson Disease

  • Application Summary : The combination of dextromethorphan and quinidine has been used in patients with dementia or Parkinson disease .
  • Methods of Application : The combination drug is administered orally .
  • Results : The specific outcomes of this application are not provided in the source .

Cough Suppressant

  • Application Summary : Dextromethorphan (DXM) is a cough suppressant used in many cough and cold medicines. It affects serotonin, norepinephrine, NMDA, and sigma-1 receptors in the brain, all of which have been implicated in the pathophysiology of depression .
  • Methods of Application : DXM is administered orally in syrup form .
  • Results : In its pure form, dextromethorphan occurs as a white powder .

将来の方向性

Dextromethorphan Hydrobromide is currently used for the temporary relief of cough due to minor throat and bronchial irritation as may occur with the common cold or inhaled irritants . Future research may focus on its potential uses in other medical conditions.

特性

IUPAC Name

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTADZBLEUMJRG-IKNOHUQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125-71-3 (Parent)
Record name Dextromethorphan hydrobromide [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045569
Record name Dextromethorphan hydrobromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Dextromethorphan hydrobromide monohydrate

CAS RN

6700-34-1
Record name Dextromethorphan hydrobromide monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6700-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextromethorphan hydrobromide [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextromethorphan hydrobromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4)-3-methoxy-17-methyl-9-alpha, 14 alpha-morphinan Hydrobromide monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXTROMETHORPHAN HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D2RTI9KYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dextromethorphan hydrobromide
Reactant of Route 2
Reactant of Route 2
Dextromethorphan hydrobromide
Reactant of Route 3
Reactant of Route 3
Dextromethorphan hydrobromide
Reactant of Route 4
Reactant of Route 4
Dextromethorphan hydrobromide
Reactant of Route 5
Reactant of Route 5
Dextromethorphan hydrobromide
Reactant of Route 6
Dextromethorphan hydrobromide

Citations

For This Compound
3,480
Citations
HF Mostafa, MA Ibrahim, A Sakr - … development and technology, 2013 - Taylor & Francis
… design run in 3 2 full factorial design of dextromethorphan hydrobromide ODTs. … values of disintegration, hardness and T 50 for check point of dextromethorphan hydrobromide ODTs. …
Number of citations: 41 www.tandfonline.com
PM Fleming - British Medical Journal (Clinical Research Ed.), 1986 - ncbi.nlm.nih.gov
… of a sample of the white powder showed that it was pure dextromethorphan hydrobromide. … at Queen Alexandra Hospital, Portsmouth, for analysing the dextromethorphan hydrobromide. …
Number of citations: 65 www.ncbi.nlm.nih.gov
M Malladi, R Jukanti, R Nair, S Wagh… - Acta …, 2010 - hrcak.srce.hr
The present study is aimed to develop dextromethorphan hydrobromide (DXM) oral disintegrating tablets (ODT) with acceptable palatability to help patients of all age group. The bitter …
Number of citations: 50 hrcak.srce.hr
BS Galer, D Lee, T Ma, B Nagle, TG Schlagheck - Pain, 2005 - Elsevier
While many pre-clinical and clinical studies have suggested that the addition of N-methyl-d-aspartate (NMDA) receptor antagonists, such as dextromethorphan (DM), to opioid …
Number of citations: 118 www.sciencedirect.com
SN Meyyanathan, S Rajan, S Muralidaharan… - Drug …, 2008 - Taylor & Francis
… Sustained release (SR) matrix tablets of dextromethorphan hydrobromide were prepared by … higher than that for the marketed dextromethorphan hydrobromide tablet because of lower …
Number of citations: 23 www.tandfonline.com
RH Schwartz - Clinical pediatrics, 2005 - journals.sagepub.com
… Research on the efficacy of dextromethorphan hydrobromide in the treatment of induced, acute, and chronic cough is inconclusive.In normal doses the drug possesses no sedative, …
Number of citations: 143 journals.sagepub.com
L Gylbert, D Carlström - Acta Crystallographica Section B: Structural …, 1977 - scripts.iucr.org
… Projection along e of the dextromethorphan hydrobromide monohydrate structure showing the packing and the hydrogen-bond scheme. Filled, open and stippled small circles represent …
Number of citations: 21 scripts.iucr.org
G Ramachander, FD Williams… - Journal of …, 1977 - Wiley Online Library
A method is described for the estimation of dextrorphan, a metabolite of dextromethorphan, in plasma. The bioavailability of dextromethorphan hydrobromide after 30 mg po, as …
Number of citations: 79 onlinelibrary.wiley.com
MW Orrell, PG Campbell - British Medical Journal (Clinical …, 1986 - ncbi.nlm.nih.gov
London WCI) write: Like Dr Philip M Fleming (6 September, p 597), we have recently seen a patient who was dependent on dextromethorphan. This 37 year old man had a history of …
Number of citations: 21 www.ncbi.nlm.nih.gov
E Guenin, M Armogida, D Riff - Clinical drug investigation, 2014 - Springer
Background Dextromethorphan hydrobromide (DM) is a widely used antitussive. This study determined, for the first time, the basic pharmacokinetic profile of DM and its active metabolite…
Number of citations: 10 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。